molecular formula C23H29ClO6 B14487335 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester CAS No. 64775-52-6

16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester

Cat. No.: B14487335
CAS No.: 64775-52-6
M. Wt: 436.9 g/mol
InChI Key: FDLAWQMKYQSKSJ-BARMCTQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester is a synthetic compound derived from prostaglandin analogs Prostaglandins are lipid compounds that have diverse hormone-like effects in animals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester involves several steps, including selective protection and deprotection of hydroxy groups, oxidation, and elimination reactions. One documented method involves the selective protection of hydroxy groups in cloprostenol methyl ester, followed by oxidation of the C11-OH group and DBU-promoted elimination of the 9-acetoxy group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and purification systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups can yield ketones or aldehydes, while reduction of double bonds can produce saturated compounds.

Scientific Research Applications

16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester involves its interaction with specific molecular targets, such as prostaglandin receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects. The compound’s structural modifications enhance its stability and selectivity, making it a valuable tool for studying prostaglandin-related mechanisms.

Comparison with Similar Compounds

Similar Compounds

    16-(3-Chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2 alpha: Another prostaglandin analog with similar structural features.

    Cloprostenol: A synthetic prostaglandin analog used in veterinary medicine.

Uniqueness

16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-cis-didehydro-pgf2-beta methyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Properties

CAS No.

64775-52-6

Molecular Formula

C23H29ClO6

Molecular Weight

436.9 g/mol

IUPAC Name

methyl (3Z,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate

InChI

InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2-8,11-13,17,19-22,25-27H,9-10,14-15H2,1H3/b4-2-,5-3-,12-11+/t17-,19?,20-,21?,22?/m1/s1

InChI Key

FDLAWQMKYQSKSJ-BARMCTQFSA-N

Isomeric SMILES

COC(=O)C/C=C\C=C/CC1[C@H](C(CC1O)O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O

Canonical SMILES

COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.